JXM Domain Target Engagement
EE02 differentiates from all ATP-competitive EGFR TKIs by targeting the juxtamembrane (JXM) domain rather than the ATP-binding pocket. Molecular modeling demonstrates that EE02 binds the JXM domain and the intersecting mesh region with the kinase domain, forming hydrogen bonds with Ser-671 and Arg-807, residues distinct from the ATP-binding site targeted by erlotinib and gefitinib [1]. This JXM domain binding is the structural basis for EE02's ability to disrupt the EGFR/Eps8 complex without inhibiting EGFR kinase catalytic activity, a mechanism unattainable with ATP-competitive TKIs.
| Evidence Dimension | Target binding site |
|---|---|
| Target Compound Data | EGFR JXM domain (Ser-671, Arg-807) |
| Comparator Or Baseline | ATP-competitive EGFR TKIs (e.g., erlotinib): ATP-binding pocket of kinase domain |
| Quantified Difference | Qualitative distinction: PPI disruption vs. kinase inhibition |
| Conditions | SYBYL software molecular docking; PDB ID 3GOP EGFR crystal structure |
Why This Matters
This mechanistic distinction defines EE02 as an essential chemical probe for investigating EGFR/Eps8 PPI biology, and procurement of ATP-competitive TKIs will not recapitulate this phenotype.
- [1] Li M, Yang J, Zhang L, Tu S, Zhou X, Tan Z, Zhou W, He Y, Li Y. A low-molecular-weight compound exerts anticancer activity against breast and lung cancers by disrupting EGFR/Eps8 complex formation. J Exp Clin Cancer Res. 2019 May 22;38(1):211. View Source
